molecular formula C12H11N3OS B13364014 4-methyl-5-(3-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol

4-methyl-5-(3-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol

Katalognummer: B13364014
Molekulargewicht: 245.30 g/mol
InChI-Schlüssel: BJPNHFZUJJMRFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-5-(3-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a triazole ring fused with a benzofuran moiety, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(3-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-benzofuran-2-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by cyclization to form the triazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-5-(3-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the benzofuran moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole and benzofuran rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted benzofuran-triazole compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-methyl-5-(3-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the triazole and benzofuran rings can interact with nucleic acids and other biomolecules, disrupting their normal function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran derivatives: Compounds like 2-methylbenzofuran and 3-methylbenzofuran share structural similarities but lack the triazole ring.

    Triazole derivatives: Compounds such as 1,2,4-triazole-3-thiol and 4-methyl-1,2,4-triazole-3-thiol have similar triazole structures but differ in the attached functional groups.

Uniqueness

4-methyl-5-(3-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of the benzofuran and triazole rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H11N3OS

Molekulargewicht

245.30 g/mol

IUPAC-Name

4-methyl-3-(3-methyl-1-benzofuran-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H11N3OS/c1-7-8-5-3-4-6-9(8)16-10(7)11-13-14-12(17)15(11)2/h3-6H,1-2H3,(H,14,17)

InChI-Schlüssel

BJPNHFZUJJMRFE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=CC=CC=C12)C3=NNC(=S)N3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.